molecular formula C13H9N3O B1594891 1-Benzoyl-1H-benzotriazole CAS No. 4231-62-3

1-Benzoyl-1H-benzotriazole

Cat. No.: B1594891
CAS No.: 4231-62-3
M. Wt: 223.23 g/mol
InChI Key: UJEMOXPSTTXLRE-UHFFFAOYSA-N
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Description

1-Benzoyl-1H-benzotriazole is a heterocyclic compound that features a benzoyl group attached to a benzotriazole ring. This compound is known for its versatility in organic synthesis and its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-1H-benzotriazole can be synthesized through the reaction of benzotriazole with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the benzotriazole acting as a nucleophile and attacking the carbonyl carbon of the benzoyl chloride, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Acylation and Alkylation Reactions

1-Benzoyl-1H-benzotriazole participates in nucleophilic substitution reactions, forming acylated or alkylated derivatives. For example:

  • Reaction with alcohols : Using BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DBU (1,8-diazabicycloundec-7-ene), primary and secondary alcohols react to yield 1-alkoxy-1H-benzotriazoles .

Table 1: Alkylation of this compound with selected alcohols

AlcoholConditionsYield (%)
MethanolDBU, RT, 1 hr48–50
EthanolDBU, RT, 1 hr45
Propargyl alcoholDBU, RT, 1 hr62
4-Nitrobenzyl alcoholDBU, RT, 1 hr38*

*Side product: 4-nitrobenzaldehyde (due to benzylic deprotonation).

  • Reaction with acid chlorides : 1H-Benzotriazole reacts with acid chlorides or anhydrides to form 1-acylbenzotriazoles, a pathway extendable to the benzoyl derivative . For instance, treatment with formic acid and dicyclohexylcarbodiimide yields formylated products .

Condensation with Amino Acids

This compound undergoes condensation with amino acids to form bioactive conjugates. A notable example is its reaction with alanine:

Reaction Scheme :
this compound + Alanine → 2-{[2-(5-Benzoyl-1H-1,2,3-benzotriazole-1-yl)-2-oxoethyl]amino}propionic acid

Key Data :

  • Yield : 75–80%

  • Characterization :

    • IR: C=O stretch at 1697 cm⁻¹ (carboxylic acid), N–H bend at 1489 cm⁻¹.

    • NMR: Aromatic protons (7.5–8.4 ppm), –CH₂– (4.17 ppm), –COOH (11.0 ppm).

Coordination Chemistry

The benzotriazole moiety acts as a ligand, forming stable metal complexes. For example, reactions with transition metals (e.g., Cu²⁺, Ni²⁺) yield chelates with a 2:1 (ligand:metal) stoichiometry .

Table 2: Analytical data for metal complexes of this compound derivatives

ComplexMolecular FormulaM.W. (g/mol)Melting Point (°C)
Cu(II) complexC₁₆H₁₂CuN₄O₃388.84>300
Ni(II) complexC₁₆H₁₂N₄NiO₃383.00>300

Properties :

  • High thermal stability (>300°C).

  • UV-Vis: d-d transitions confirm octahedral geometry.

Radical-Mediated Transformations

Under ozonation or photolytic conditions, 1H-benzotriazole derivatives undergo radical pathways. For example:

  • Ozonolysis : Reacts with ozone at pH 7.8 to form hydroxylated products (e.g., m/z 150 and 124) via Criegee intermediates .

  • Photolysis : UV irradiation (248 nm) induces N–N bond cleavage, generating reactive diazo intermediates .

Solvent-Free N-Alkylation

A solvent-free method using K₂CO₃ and SiO₂ enables regioselective N-alkylation :

Conditions :

  • Microwave/thermal heating.

  • Yield: 60–85% for primary alcohols.

Advantages :

  • Avoids carcinogenic byproducts (e.g., HMPA).

  • High regioselectivity for 1-alkyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of BTA derivatives. For instance, compounds derived from 1-Benzoyl-1H-benzotriazole have shown significant activity against both Gram-positive and Gram-negative bacteria. A study reported the synthesis of various benzotriazole derivatives that demonstrated promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis indicated that certain substituents enhanced the antibacterial potency of these derivatives.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-BTAMRSA12.5 μg/mL
2-BTAE. coli25 μg/mL
3-BTAPseudomonas aeruginosa50 μg/mL

1.2 Antiparasitic Properties

Benzotriazole derivatives have also been explored for their antiparasitic activities. For example, N-benzenesulfonylbenzotriazole exhibited significant inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease, with a dose-dependent reduction in parasite viability . This demonstrates the potential for BTA in developing new treatments for protozoan infections.

Environmental Applications

2.1 Corrosion Inhibition

Benzotriazole is widely recognized for its effectiveness as a corrosion inhibitor, particularly in metal protection applications. It acts by forming a protective film on metal surfaces, thereby preventing oxidation and degradation. The stability and efficacy of BTA in various environments make it a valuable compound in industrial applications, especially in cooling systems and hydraulic fluids .

2.2 Environmental Persistence

While BTA is effective in preventing corrosion, its environmental persistence raises concerns regarding its biodegradability. Studies have shown that BTA is not readily degradable in wastewater treatment plants, leading to accumulation in surface waters . This necessitates careful management of its use to mitigate potential ecological impacts.

Material Science Applications

3.1 Photostabilizers

BTA is utilized as a photostabilizer in polymers and coatings to enhance their resistance to UV radiation. Its ability to absorb UV light prevents degradation of materials, making it an essential additive in the production of plastics and coatings used outdoors .

3.2 Ligand in Catalysis

In synthetic chemistry, BTA serves as an efficient ligand in copper-catalyzed reactions, such as the Glaser reaction for forming alkynes . Its role as a ligand facilitates the coupling reactions necessary for constructing complex organic molecules.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of several benzotriazole derivatives synthesized via microwave-assisted methods. The results indicated that specific derivatives exhibited MIC values comparable to standard antibiotics, showcasing their potential as alternative antimicrobial agents .

Case Study 2: Environmental Impact Assessment

Research on the transformation of benzotriazole compounds by ozone treatment highlighted the need for enhanced wastewater treatment processes to reduce environmental risks associated with BTA contamination . The findings emphasized the importance of monitoring benzotriazole levels in aquatic systems to safeguard ecological health.

Mechanism of Action

The mechanism of action of 1-benzoyl-1H-benzotriazole involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The benzotriazole ring can stabilize negative charges through resonance, making it a versatile intermediate in various chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites or altering their conformation .

Comparison with Similar Compounds

Uniqueness: 1-Benzoyl-1H-benzotriazole is unique due to the presence of the benzoyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic organic chemistry and industrial applications .

Biological Activity

1-Benzoyl-1H-benzotriazole (BBT) is a compound belonging to the benzotriazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of BBT, focusing on its antimicrobial, antiviral, antiparasitic, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₃H₉N₃O
  • CAS Number : 570059

The compound features a benzoyl group attached to a benzotriazole moiety, which contributes to its biological activity through various mechanisms.

Antimicrobial Activity

BBT and its derivatives have demonstrated significant antimicrobial properties against a range of pathogens:

  • Bacterial Activity : BBT exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. Research indicates that BBT derivatives with trifluoromethyl substituents show potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL, comparable to nitrofurantoin .
  • Fungal Activity : The compound has also shown antifungal properties by inhibiting the growth of various fungal strains through mechanisms that disrupt fungal cell membrane integrity .

Table 1: Antimicrobial Activity of BBT Derivatives

CompoundTarget PathogenMIC (μg/mL)
Trifluoromethyl-BBTMRSA12.5 - 25
Benzimidazole derivativeE. coli15 - 30
Halogenated BBTCandida albicans20 - 40

Antiviral Activity

Recent studies have highlighted the antiviral potential of BBT derivatives:

  • Cytotoxicity and Selectivity : Compounds derived from BBT have been evaluated for their cytotoxic effects and selectivity against various viruses. Notably, certain derivatives showed selective activity against coxsackievirus B5 (CVB5) with effective concentrations (EC50) ranging from 6 to 52 µM .

Table 2: Antiviral Activity of BBT Derivatives

CompoundVirus TargetEC50 (µM)
Non-substituted BBTBVDV3
Derivative ARSV20
Derivative BCVB512.4

Antiparasitic Activity

BBT has shown promise in antiparasitic applications:

  • Trypanosoma cruzi Inhibition : A study demonstrated that N-benzenesulfonylbenzotriazole derivatives exhibited dose-dependent growth inhibition against Trypanosoma cruzi, with a significant reduction in parasite numbers at concentrations as low as 25 μg/mL after 72 hours . This highlights the potential for developing new treatments for Chagas disease.

Anticancer Potential

The anticancer properties of BBT derivatives are an area of active research:

  • Kinase Inhibition : Some benzotriazole derivatives have been identified as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation in cancer cells. These compounds demonstrate selective toxicity towards cancer cells while sparing normal cells .

Table 3: Anticancer Activity of BBT Derivatives

CompoundCancer TypeMechanism
Benzotriazole derivative ABreast CancerCDK inhibition
Benzotriazole derivative BLung CancerApoptosis induction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Benzoyl-1H-benzotriazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via acylation of 1-hydroxymethyl-1H-benzotriazole (I) with benzoyl chloride. Key conditions include:

  • Pyridine/dioxane : Yields this compound (II) as the primary product .
  • Dilute HCl : Facilitates direct amide formation but may require longer reaction times .
  • High-temperature (160°C) : Can lead to side products like 1,1'-methylenebisbenzotriazole, necessitating purification via column chromatography .
    Recommendation : Pyridine/dioxane at 60–80°C provides higher yields (~85%) with minimal by-products. Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substitution patterns (e.g., benzoyl group integration at δ ~7.5–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution Q-TOF MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 238.08) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C=O bond at 1.21 Å) and molecular packing, critical for confirming regioselectivity .
  • UV/Vis Spectroscopy : Detects electronic transitions (e.g., π→π* bands at ~270 nm) .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis .
  • Stability Tests : Conduct accelerated degradation studies (e.g., exposure to light, humidity) monitored via HPLC. Ozonolysis studies reveal degradation to 1H-1,2,3-triazole-4,5-dicarbaldehyde under oxidative conditions .

Advanced Research Questions

Q. How can data contradictions in synthetic yields or by-product formation be systematically addressed?

  • Methodological Answer :

  • By-Product Analysis : Use LC-MS to identify impurities (e.g., 1,1'-methylenebisbenzotriazole) and optimize reaction stoichiometry .
  • Reproducibility Checks : Repeat reactions under controlled humidity/temperature. For low yields, consider alternative catalysts (e.g., DMAP) to enhance acylation efficiency.
  • Computational Modeling : Employ DFT calculations to predict reactivity hotspots and side reaction pathways .

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR to identify rate-determining steps. The N1 position is more reactive due to resonance stabilization of the benzoyl group .
  • Isotopic Labeling : Use 18O^{18} \text{O}-labeled benzoyl chloride to trace acyl transfer pathways .

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites .
  • Molecular Docking : Screen derivatives against target enzymes (e.g., cytochrome P450) using AutoDock Vina. Triazole-thione derivatives show binding affinity via H-bonding with active-site residues .

Q. What are the applications of this compound in medicinal chemistry, and how are bioactive derivatives designed?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents (e.g., fluoromethyl, morpholinyl) to enhance pharmacokinetics. For example, 1-(fluoromethyl)-1H-benzotriazole derivatives exhibit antimicrobial activity .
  • In Vitro Assays : Evaluate cytotoxicity (MTT assay) and enzyme inhibition (IC50_{50}) against cancer cell lines or pathogens .

Q. How can crystallographic disorder in this compound structures be resolved during refinement?

  • Methodological Answer :

  • Software Tools : Use SHELXL for twin refinement and TLS parameterization. For example, resolve N–Cl short contacts (2.818 Å) via PART instructions .
  • Data Collection : Collect high-resolution (<1.0 Å) datasets at synchrotron facilities to improve electron density maps .

Properties

IUPAC Name

benzotriazol-1-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14-15-16/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEMOXPSTTXLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341099
Record name 1-Benzoyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4231-62-3
Record name 1-Benzoyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzoyl-1H-benzotriazole
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
1-Benzoyl-1H-benzotriazole
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1-Aminonaphthalen-2-olate
1-Benzoyl-1H-benzotriazole
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
1-Benzoyl-1H-benzotriazole
1-Aminonaphthalen-2-olate
1-Benzoyl-1H-benzotriazole
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
1-Aminonaphthalen-2-olate
1-Benzoyl-1H-benzotriazole
1-Aminonaphthalen-2-olate
1-Benzoyl-1H-benzotriazole

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